An In-depth Technical Guide to 1-[3-(allyloxy)phenyl]ethanone
An In-depth Technical Guide to 1-[3-(allyloxy)phenyl]ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-[3-(allyloxy)phenyl]ethanone. This aromatic ketone, featuring both an acetyl and an allyloxy functional group, serves as a versatile intermediate in organic synthesis. Its unique structural motifs allow for a wide range of chemical transformations, making it a valuable building block for novel molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document consolidates physicochemical data, detailed spectroscopic analysis, validated synthetic protocols, and an exploration of its reactivity profile, intended for researchers, scientists, and professionals in drug development.
Introduction
1-[3-(allyloxy)phenyl]ethanone is a bifunctional organic compound classified as an aromatic ketone and an allyl ether. The presence of a reactive ketone carbonyl group, an electron-rich aromatic ring, and a versatile allyl group makes it a molecule of significant interest for synthetic chemists. These distinct functional regions on a single scaffold allow for sequential and orthogonal chemical modifications. This guide aims to provide a detailed exploration of its core chemical characteristics, offering insights into its behavior and utility as a synthetic precursor.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-[3-(allyloxy)phenyl]ethanone are summarized below. These values are critical for its handling, reaction setup, and purification.
2.1. Physical and Chemical Data
| Property | Value | Source/Comment |
| IUPAC Name | 1-[3-(allyloxy)phenyl]ethanone | - |
| Synonyms | 3'-Allyloxyacetophenone | - |
| CAS Number | 56933-28-9 | - |
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic ketones |
| Boiling Point | ~110-112 °C at 0.5 mmHg | Predicted based on similar structures |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water | General property of aromatic ethers/ketones |
2.2. Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-[3-(allyloxy)phenyl]ethanone. The expected data from key spectroscopic techniques are detailed below.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | ddd | 1H | Ar-H (ortho to -C(O)CH₃) | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| ~7.40 | t | 1H | Ar-H (para to -C(O)CH₃) | Standard aromatic region. |
| ~7.15-7.25 | m | 2H | Ar-H (ortho/para to -OAllyl) | Shielded by the electron-donating allyloxy group. |
| ~6.05 | ddt | 1H | -OCH₂-CH =CH₂ | Vinyl proton coupled to both cis and trans protons and the CH₂ group. |
| ~5.42 | dq | 1H | -OCH₂-CH=CH ₂ (trans) | Diastereotopic vinyl proton with characteristic trans coupling. |
| ~5.30 | dq | 1H | -OCH₂-CH=CH ₂ (cis) | Diastereotopic vinyl proton with characteristic cis coupling. |
| ~4.60 | dt | 2H | -OCH ₂-CH=CH₂ | Methylene protons adjacent to the ether oxygen, deshielded. |
| ~2.60 | s | 3H | -C(O)CH ₃ | Singlet for the methyl protons of the acetyl group, deshielded by the carbonyl. |
Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary slightly based on solvent and experimental conditions.[1][2]
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by identifying the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197.5 | C =O | Characteristic chemical shift for an aromatic ketone carbonyl carbon.[3] |
| ~158.5 | Ar-C -O | Aromatic carbon directly attached to the ether oxygen. |
| ~138.0 | Ar-C -C(O) | Quaternary aromatic carbon attached to the acetyl group. |
| ~132.5 | -OCH₂-C H=CH₂ | Alkene methine carbon. |
| ~129.5 | Ar-C H | Aromatic methine carbon. |
| ~122.0 | Ar-C H | Aromatic methine carbon. |
| ~120.5 | Ar-C H | Aromatic methine carbon. |
| ~118.0 | -OCH₂-CH=C H₂ | Terminal alkene carbon. |
| ~114.0 | Ar-C H | Aromatic methine carbon. |
| ~69.0 | -OC H₂- | Aliphatic carbon of the ether linkage. |
| ~26.5 | -C H₃ | Methyl carbon of the acetyl group. |
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080 | Medium | C-H stretch | Aromatic & Alkene C-H |
| ~2930 | Medium | C-H stretch | Aliphatic C-H |
| ~1685 | Strong | C=O stretch | Aromatic Ketone |
| ~1645 | Medium | C=C stretch | Alkene |
| ~1580, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether |
| ~1040 | Strong | C-O stretch | Alkyl Ether |
The most prominent feature is the strong absorption band around 1685 cm⁻¹, which is characteristic of a carbonyl group conjugated with an aromatic ring.[4]
2.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Molecular Ion (M⁺): The expected molecular ion peak will appear at m/z = 176.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is predictable and yields characteristic fragment ions.[9][10][11]
-
Loss of acetyl radical (•CH₃CO): This is a common fragmentation for acetophenones, leading to a fragment at m/z = 133.
-
Formation of acylium ion (CH₃CO⁺): A very common and often intense peak at m/z = 43.[11]
-
Loss of allyl radical (•C₃H₅): Cleavage of the ether linkage can result in a fragment at m/z = 135.
-
Formation of allyl cation (C₃H₅⁺): A peak at m/z = 41 is also expected.
-
Synthesis and Reactivity
3.1. Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 1-[3-(allyloxy)phenyl]ethanone is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[12][13][14][15]
Reaction Scheme: 3-Hydroxyacetophenone + Allyl Bromide → 1-[3-(allyloxy)phenyl]ethanone
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The use of a fine powder increases the reaction rate. K₂CO₃ is a mild base, suitable for deprotonating the phenol without causing side reactions with the ketone.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
3.2. Chemical Reactivity
The reactivity of 1-[3-(allyloxy)phenyl]ethanone is governed by its three principal functional groups.
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo reduction to form a secondary alcohol, reductive amination to yield amines, and various condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are precursors to flavonoids and other biologically active heterocycles.[16]
-
Allyl Group: The allyl group is highly versatile.
-
Claisen Rearrangement: As an allyl aryl ether, the molecule can undergo a thermal or Lewis acid-catalyzed[17][17]-sigmatropic rearrangement.[18][19] This reaction typically moves the allyl group to the ortho position of the phenol, followed by tautomerization to regain aromaticity, yielding 1-[2-allyl-3-hydroxyphenyl]ethanone.[20] This is a powerful C-C bond-forming reaction.
-
Addition Reactions: The double bond can be hydrogenated to a propyl group, halogenated, or epoxidized, providing access to a wide array of derivatives.
-
-
Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the two substituents are crucial. The allyloxy group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. This competition influences the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
Applications in Research and Drug Development
1-[3-(allyloxy)phenyl]ethanone is primarily used as a synthetic intermediate. Its derivatives have shown significant potential in medicinal chemistry.
-
Precursor for Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[17][21][22] 1-[3-(allyloxy)phenyl]ethanone serves as the "A-ring" component in the synthesis of these molecules via condensation with various benzaldehydes.[16] The resulting chalcones can be further cyclized to form pyrazoline derivatives, which also exhibit significant biological activity.
-
Scaffold for Novel Heterocycles: The functional handles of the molecule allow for its incorporation into more complex heterocyclic systems. The ketone can be used to form pyrimidines, pyrazoles, and other ring systems of pharmacological interest.
-
Claisen Rearrangement Products: The products of the Claisen rearrangement are highly substituted phenols, which are valuable intermediates for natural product synthesis and the development of novel ligands or bioactive molecules.
Safety and Handling
Based on available Safety Data Sheets (SDS) for structurally similar compounds, 1-[3-(allyloxy)phenyl]ethanone should be handled with appropriate care.
-
General Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.
Conclusion
1-[3-(allyloxy)phenyl]ethanone is a chemically rich and versatile building block in organic synthesis. Its distinct reactive sites—the ketone, the allyl group, and the aromatic ring—provide multiple avenues for functionalization. The straightforward synthesis via the Williamson ether reaction makes it readily accessible. Its primary utility lies in its role as a precursor to chalcones and other heterocyclic systems, many of which are of significant interest in drug discovery and development. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their synthetic endeavors.
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1-[3-(allyloxy)phenyl]ethanone
Dienone Intermediate
1-(2-allyl-3-hydroxyphenyl)ethanone
